![molecular formula C15H24O5 B7765479 (1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B7765479.png)
(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[103104,13It is widely recognized for its potent antimalarial properties and is used as a drug for the treatment of malaria . This compound is derived from artemisinin, a natural product obtained from the plant Artemisia annua.
准备方法
Synthetic Routes and Reaction Conditions
Dihydroartemisinin can be synthesized from artemisinin through a reduction process. The reduction is typically carried out using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield dihydroartemisinin .
Industrial Production Methods
Industrial production of dihydroartemisinin involves the large-scale reduction of artemisinin. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production .
化学反应分析
Types of Reactions
Dihydroartemisinin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form artemisinin derivatives.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can undergo substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alcohols and acids in the presence of catalysts like Lewis acids are used for etherification and esterification reactions.
Major Products Formed
Oxidation: Artemisinin derivatives.
Reduction: More reduced sesquiterpenoid derivatives.
Substitution: Ethers and esters of dihydroartemisinin.
科学研究应用
Dihydroartemisinin has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various artemisinin derivatives.
Biology: It is studied for its effects on cellular processes and its potential as an antimalarial agent.
Medicine: It is used in the treatment of malaria and is being investigated for its potential in treating other diseases such as cancer.
Industry: It is used in the production of antimalarial drugs and other pharmaceuticals
作用机制
Dihydroartemisinin exerts its antimalarial effects by generating reactive oxygen species (ROS) within the malaria parasite. This leads to oxidative stress and damage to the parasite’s cellular components, ultimately causing its death. The compound targets the parasite’s heme metabolism and disrupts its redox balance .
相似化合物的比较
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin is derived.
Artemether: A methyl ether derivative of dihydroartemisinin.
Artesunate: A water-soluble derivative of dihydroartemisinin.
Uniqueness
Dihydroartemisinin is unique due to its high potency and rapid action against malaria parasites. It is more effective than its parent compound artemisinin and has better pharmacokinetic properties compared to other derivatives like artemether and artesunate .
属性
IUPAC Name |
(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-OIWMHUBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3C24[C@H]1CC[C@@](O3)(OO4)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
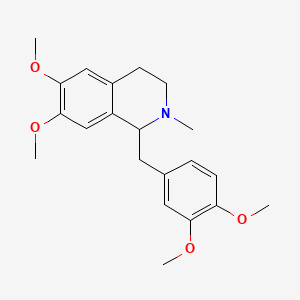
![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)
![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)
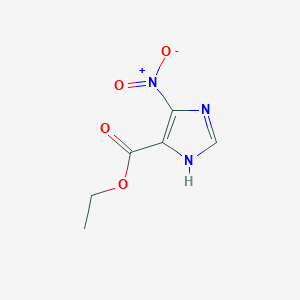

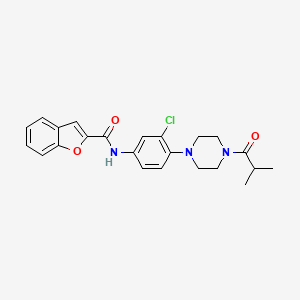
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester](/img/structure/B7765444.png)
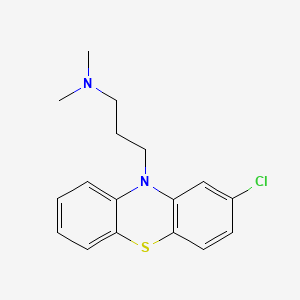
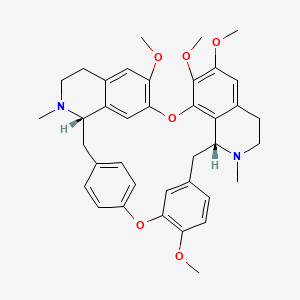

![5-[(4-methylphenyl)methoxy]-2-[4-naphthalen-1-yl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B7765487.png)
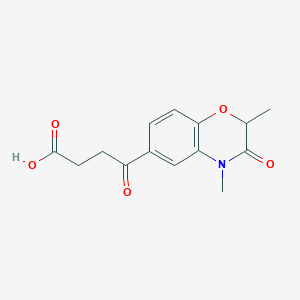
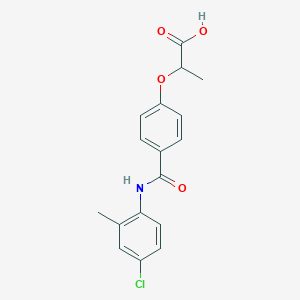
![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one](/img/structure/B7765503.png)
